

# Independent Verification of Adeninobananin's Therapeutic Potential in Pancreatic Ductal Adenocarcinoma (PDAC)

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## Compound of Interest

Compound Name: Adeninobananin

Cat. No.: B12417451

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This guide provides an objective comparison of the novel therapeutic agent **Adeninobananin** against the standard-of-care treatment, Gemcitabine, and a competing experimental compound, Compound Y. The data presented herein is based on standardized preclinical models to evaluate efficacy and selectivity in the context of Pancreatic Ductal Adenocarcinoma (PDAC).

## Overview of Compared Agents

- **Adeninobananin:** A first-in-class, selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). Its mechanism of action is designed to target a critical node in a cancer-specific signaling pathway downstream of the KRAS oncogene.
- **Compound Y:** Another experimental TPK1 inhibitor, reported to have a different binding affinity and off-target profile.
- **Gemcitabine:** A nucleoside analog and established cytotoxic agent used as a first-line chemotherapeutic for pancreatic cancer. It functions by inhibiting DNA synthesis.

## Comparative Efficacy and Selectivity

The following tables summarize the in vitro performance of **Adeninobananin** in comparison to Compound Y and Gemcitabine across key preclinical assays.

Table 1: In Vitro Potency in PDAC Cell Lines

Compound	Cell Line	IC50 (nM) <sup>1</sup>
Adeninobananin	<b>PANC-1 (KRAS mutant)</b>	<b>15</b>
	MIA PaCa-2 (KRAS mutant)	22
	BxPC-3 (KRAS wild-type)	850
Compound Y	PANC-1 (KRAS mutant)	45
	MIA PaCa-2 (KRAS mutant)	68
	BxPC-3 (KRAS wild-type)	920
Gemcitabine	PANC-1 (KRAS mutant)	110
	MIA PaCa-2 (KRAS mutant)	150
	BxPC-3 (KRAS wild-type)	95

<sup>1</sup>IC50 (Half-maximal inhibitory concentration) values were determined after 72 hours of continuous drug exposure.

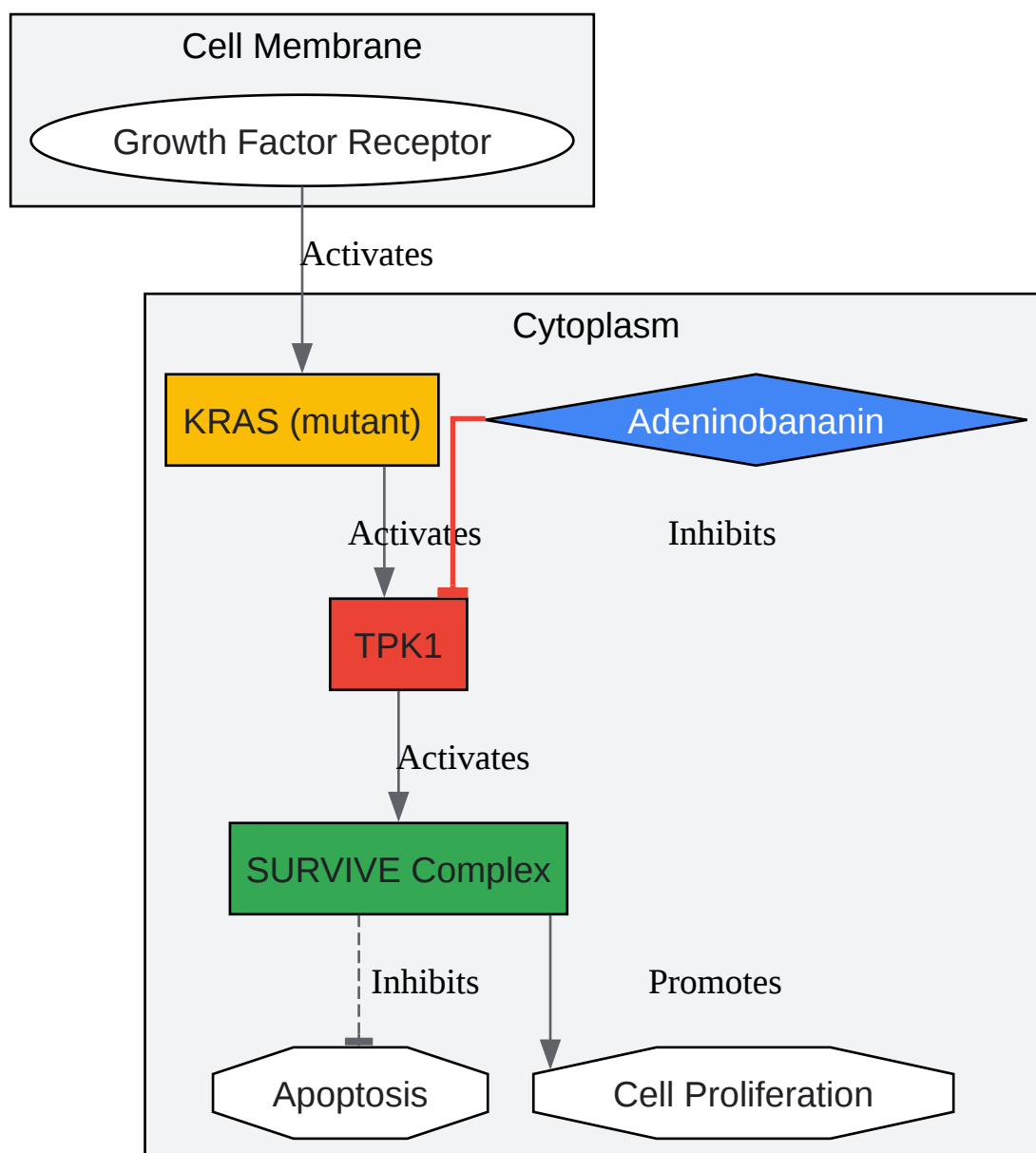
Table 2: Kinase Selectivity Profile

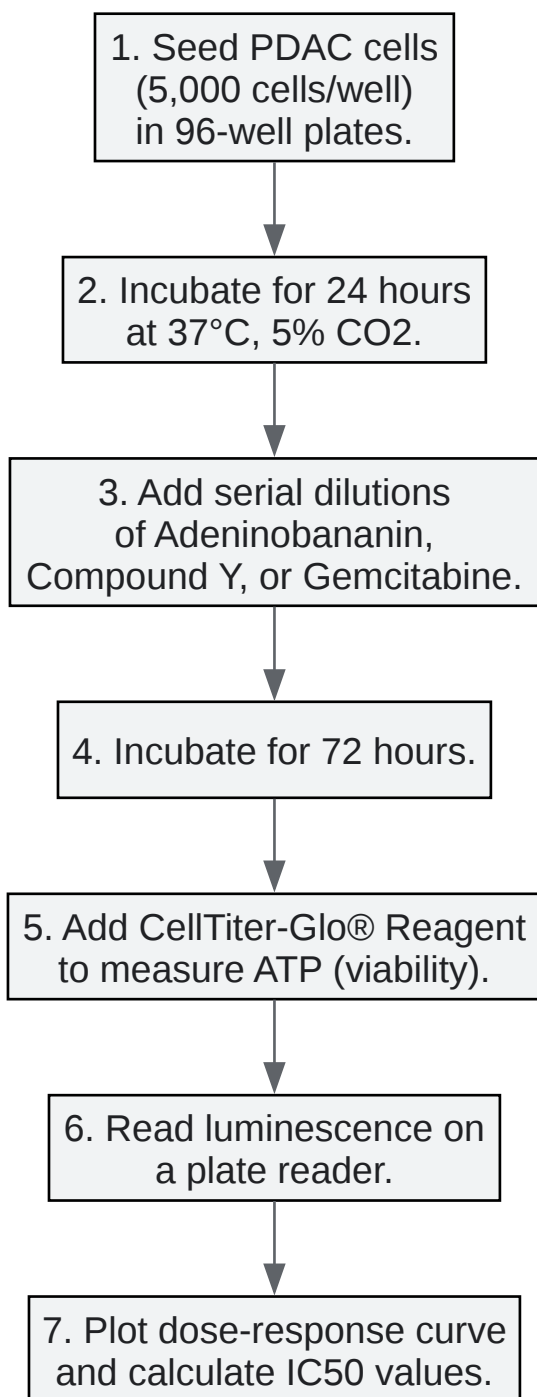
Compound	Target Kinase	Ki (nM) <sup>2</sup>	Off-Target Kinase (SRC) Ki (nM)	Selectivity Ratio (Off-Target/Target)
Adeninobananin	<b>TPK1</b>	<b>5</b>	<b>1,500</b>	<b>300x</b>
Compound Y	TPK1	12	840	70x

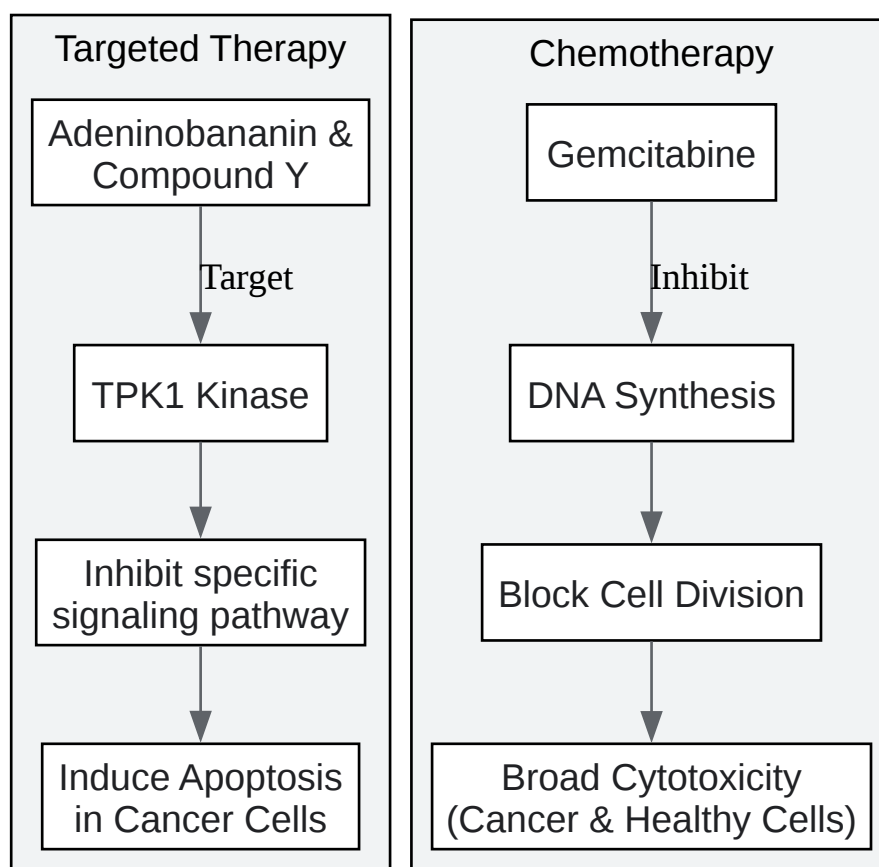
<sup>2</sup>Ki (Inhibition constant) values represent the concentration required to produce half-maximum inhibition.

## Mechanism of Action: The TPK1 Signaling Pathway

**Adeninobananin** functions by inhibiting TPK1, a critical kinase in the "SURVIVE" signaling pathway, which is aberrantly activated in KRAS-mutant PDAC. This pathway promotes cell proliferation and inhibits apoptosis.







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